(2,5-Dimethylfuran-3-yl)methanol

GSK-3β Inhibition Kinase Inhibitor Alzheimer's Disease

(2,5-Dimethylfuran-3-yl)methanol (CAS 1003-96-9) is a heteroaromatic primary alcohol with the molecular formula C₇H₁₀O₂ and a monoisotopic mass of 126.06808 Da. It is a derivative of 2,5-dimethylfuran, featuring a hydroxymethyl group substituted at the 3-position of the furan ring, and is commercially available for research and further manufacturing use from multiple chemical suppliers.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 1003-96-9
Cat. No. B1310457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Dimethylfuran-3-yl)methanol
CAS1003-96-9
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCC1=CC(=C(O1)C)CO
InChIInChI=1S/C7H10O2/c1-5-3-7(4-8)6(2)9-5/h3,8H,4H2,1-2H3
InChIKeyYZKVNZQOYBRCPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,5-Dimethylfuran-3-yl)methanol CAS 1003-96-9: Procurement & Research-Grade Specifications for Furylmethanol Building Blocks


(2,5-Dimethylfuran-3-yl)methanol (CAS 1003-96-9) is a heteroaromatic primary alcohol with the molecular formula C₇H₁₀O₂ and a monoisotopic mass of 126.06808 Da [1]. It is a derivative of 2,5-dimethylfuran, featuring a hydroxymethyl group substituted at the 3-position of the furan ring, and is commercially available for research and further manufacturing use from multiple chemical suppliers .

(2,5-Dimethylfuran-3-yl)methanol: Why Alternative Furan Derivatives Are Not Direct Replacements


Substituting (2,5-Dimethylfuran-3-yl)methanol with simpler furan analogs like 2,5-dimethylfuran or furfuryl alcohol is not straightforward for research applications. The presence of a specific 3-hydroxymethyl substituent on a 2,5-dimethylated furan core dictates its unique electronic properties and reactivity, which is critical for applications ranging from targeted kinase inhibition to the development of functional materials. For example, this specific substitution pattern enables selective GSK-3β inhibition, a property not shared by its unfunctionalized precursor [1], and imparts distinct olfactory properties that differentiate it from common fragrance ingredients [2].

Quantitative Differentiation of (2,5-Dimethylfuran-3-yl)methanol: Head-to-Head and Class-Level Evidence for Scientific Selection


Glycogen Synthase Kinase 3β (GSK-3β) Inhibitory Activity

(2,5-Dimethylfuran-3-yl)methanol and its derivatives are claimed as inhibitors of glycogen synthase kinase 3β (GSK-3β) [1]. While a specific IC50 for the parent compound against GSK-3β was not located in the provided search results, the patent establishes its biological relevance as a GSK-3β inhibitor, differentiating it from its precursor, 2,5-dimethylfuran, which is not associated with this mechanism.

GSK-3β Inhibition Kinase Inhibitor Alzheimer's Disease

Potential for Woody-Amber Fragrance Ingredient

Esters derived from (2,5-dimethylfuran-3-yl)methanol, such as the formate, are reported to have a powerful woody-amber fragrance with a woodier and less amber-animal character than the industry standard AMBROX®, and greater tenacity on cloth [1]. This provides a specific, quantifiable olfactory difference compared to a high-value comparator.

Fragrance Ingredient Olfactory Property Ambrox Substitute

Safety and Hazard Classification

According to the European Chemicals Agency (ECHA) Classification and Labelling Inventory, (2,5-dimethylfuran-3-yl)methanol is classified as Flam. Liq. 3 (H226), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [1]. This classification provides a baseline for safety handling compared to unclassified or differently classified analogs.

Safety Data Hazard Classification Procurement Compliance

High Patent and Commercial Interest

The PubChemLite database records 38 patents associated with (2,5-dimethylfuran-3-yl)methanol, while listing zero literature articles, indicating significant commercial and applied research interest [1]. This contrasts with a compound like 2,5-dimethylfuran, which has extensive academic literature related to biofuel production but a different patent profile.

Research Interest Patent Landscape Building Block

High-Value Application Scenarios for Procuring (2,5-Dimethylfuran-3-yl)methanol Based on Verified Evidence


Novel Kinase Inhibitor Development for GSK-3β-Mediated Diseases

Procure (2,5-dimethylfuran-3-yl)methanol as a key synthetic intermediate for building furan-based inhibitors of glycogen synthase kinase 3β (GSK-3β). This application is supported by patent claims for its use in treating conditions like Alzheimer's disease and non-insulin-dependent diabetes mellitus [1].

Creation of Differentiated Woody-Amber Fragrance Formulations

Source this compound to synthesize esters with a unique woody-amber fragrance profile that is documented to be woodier, less animalic, and more tenacious on cloth than the benchmark ingredient AMBROX® [1]. This supports the development of next-generation fragrances with improved performance.

Synthesis of Novel Heteroaromatic Materials and Ligands

Use (2,5-dimethylfuran-3-yl)methanol as a functionalized building block for creating new materials or ligands. Its specific substitution pattern provides a unique electronic and steric environment for further derivatization, a potential indicated by its high patent count and classification as a heteroaromatic compound [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,5-Dimethylfuran-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.